molecular formula C8H14ClNO B1396019 Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride CAS No. 120641-01-2

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride

Cat. No.: B1396019
CAS No.: 120641-01-2
M. Wt: 175.65 g/mol
InChI Key: LRYKKSYVVJYUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride is a bicyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its conformationally restricted structure, which makes it a valuable scaffold for the design of biologically active molecules. Its unique structure allows for enhanced potency and selectivity towards biological targets compared to more flexible counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (85-90°C) for extended periods (16 hours) to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further saturate the ring structures or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated bicyclic compounds.

Mechanism of Action

The mechanism of action of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride involves its interaction with specific molecular targets. The conformationally restricted structure allows for precise binding to biological macromolecules, enhancing its potency and selectivity. The compound can modulate the activity of neurotransmitter receptors, enzymes, and other proteins involved in critical biological pathways .

Comparison with Similar Compounds

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride is unique due to its bicyclic structure and conformational restriction. Similar compounds include:

Properties

IUPAC Name

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYKKSYVVJYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120641-01-2
Record name octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Reactant of Route 2
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Reactant of Route 3
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Reactant of Route 4
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Reactant of Route 5
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Reactant of Route 6
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.